Cas no 896838-95-2 (1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,7-Dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex purine derivative with potential applications in medicinal chemistry and biochemical research. Its fused imidazopurine core, combined with a phenyl substituent and an isopentenyl side chain, offers unique steric and electronic properties, making it a candidate for studying enzyme inhibition or receptor modulation. The compound's rigid heterocyclic framework may enhance binding affinity in targeted interactions, while its functional groups provide sites for further derivatization. This molecule could serve as a scaffold for developing novel pharmacophores or as a reference standard in analytical studies. Its synthetic accessibility and stability under standard conditions further support its utility in exploratory research.
1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
896838-95-2 structure
Product Name:1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:896838-95-2
MF:C19H19N5O2
MW:349.386463403702
CID:6045106
PubChem ID:4889161
Update Time:2025-06-10

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 4,7-dimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-phenyl-
    • UPCMLD0ENAT5814803:001
    • AKOS001375536
    • Z237574760
    • 896838-95-2
    • 1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • F3235-1197
    • Inchi: 1S/C19H19N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11H,1,10H2,2-4H3
    • InChI Key: GZZQSEHRFJTZHM-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC=CC=C3)C1=NC1=C2C(=O)N(CC(C)=C)C(=O)N1C

Computed Properties

  • Exact Mass: 349.15387487g/mol
  • Monoisotopic Mass: 349.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 470.3±55.0 °C(Predicted)
  • pka: 7.28±0.20(Predicted)

1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Recent Advances in the Study of 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 896838-95-2)

The compound 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 896838-95-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and biological activities.

Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, such as multi-step organic reactions and catalytic methods, to achieve high yields and purity. The compound's imidazopurine core, coupled with its dimethyl and phenyl substituents, has been shown to play a critical role in its biological activity, particularly in modulating specific enzymatic pathways.

In vitro and in vivo studies have demonstrated that 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exhibits promising activity against a range of biological targets. For instance, it has been identified as a potent inhibitor of certain kinases involved in inflammatory and proliferative diseases. Additionally, its ability to interact with adenosine receptors has sparked interest in its potential applications in neurological disorders.

Further investigations into the compound's pharmacokinetics and toxicity profile have provided valuable insights into its suitability for clinical development. Preliminary data suggest favorable absorption and distribution characteristics, although additional studies are needed to fully elucidate its metabolic pathways and potential side effects. These findings underscore the compound's potential as a lead candidate for further drug development.

In conclusion, the ongoing research on 1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione highlights its versatility and therapeutic promise. Future studies should focus on optimizing its structure-activity relationships, exploring its interactions with additional biological targets, and advancing it through preclinical and clinical trials. This compound represents a compelling example of how innovative chemical design can lead to the discovery of novel therapeutic agents.

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